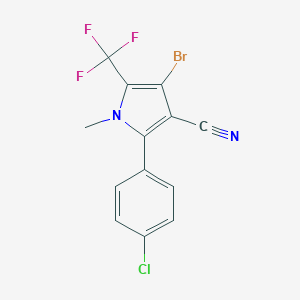

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile

概述

描述

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile is a synthetic organic compound known for its diverse applications, particularly in the field of pest control. This compound is a derivative of pyrrole and is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which contribute to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile typically involves the reaction of 4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole with cyanogen bromide in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process includes rigorous purification steps to ensure the final product meets the required specifications for its intended applications .

化学反应分析

Types of Reactions

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

科学研究应用

Agrochemical Applications

1. Precursor for Chlorfenapyr

The most significant application of 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile is as an intermediate in the synthesis of chlorfenapyr, a widely used insecticide and acaricide. Chlorfenapyr is known for its low toxicity to mammals while being effective against a variety of pests. The synthesis involves several steps where the title compound is transformed into chlorfenapyr through bromination and other chemical modifications .

2. Pesticide Development

Due to its structural features, this compound is also being explored for the development of new pesticide formulations. The presence of trifluoromethyl groups is known to enhance lipophilicity, potentially increasing the efficacy and absorption of pesticides in target organisms .

Research Findings

Recent studies have highlighted the compound's potential beyond traditional pesticide applications. Research indicates that modifications to its structure can lead to derivatives with improved insecticidal properties or novel modes of action against resistant pest populations. For instance, studies have shown that certain derivatives exhibit enhanced activity against specific pests, suggesting avenues for further research and development .

Case Studies

Case Study 1: Synthesis and Characterization

A detailed study published in Nature Communications outlined the synthesis pathway for this compound, utilizing boron tribromide and chlorfenapyr as starting materials. The researchers characterized the compound using X-ray crystallography, providing insights into its molecular geometry and bond angles which are critical for predicting its reactivity in biological systems .

Case Study 2: Efficacy Testing

Another significant study focused on testing the efficacy of chlorfenapyr synthesized from this intermediate against various agricultural pests. The results demonstrated that formulations containing chlorfenapyr derived from this compound showed superior pest control compared to traditional insecticides, highlighting the compound's importance in developing effective pest management solutions .

作用机制

The mechanism of action of 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In the case of its insecticidal activity, the compound disrupts the synthesis of adenosine triphosphate (ATP) in the mitochondria, leading to the death of the pest . This disruption occurs through the inhibition of oxidative phosphorylation, a critical pathway for energy production in cells .

相似化合物的比较

Similar Compounds

Some compounds similar to 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile include:

Chlorfenapyr: A related pyrrole derivative with similar insecticidal properties.

Tralopyril: Another pyrrole derivative used as an antifouling agent.

Uniqueness

What sets this compound apart is its unique combination of bromine, chlorine, and trifluoromethyl groups, which confer specific chemical properties that enhance its effectiveness in various applications .

生物活性

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile is a synthetic compound with significant biological activity, particularly in agricultural and biocidal applications. This compound has been studied for its efficacy as an insecticide and acaricide, showcasing broad-spectrum activity against various pests. This article reviews its synthesis, biological properties, and relevant studies that highlight its applications.

The molecular formula of this compound is C13H8BrClF3N2. The compound features a pyrrole ring substituted with bromine, chlorophenyl, and trifluoromethyl groups, contributing to its unique chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of chlorfenapyr in a controlled environment. A representative method includes dissolving chlorfenapyr in anhydrous dichloromethane and adding boron tribromide, followed by extraction with ethyl acetate and water to yield the desired product . The final product can be obtained through recrystallization from ethyl acetate and n-hexane mixtures.

Insecticidal and Acaricidal Properties

This compound exhibits potent insecticidal and acaricidal activities. It acts as both a stomach poison and contact insecticide, making it effective against a wide range of agricultural pests. Studies indicate that it can effectively control populations of harmful insects while demonstrating low toxicity to non-target organisms .

Antifouling Applications

Research has shown that this compound can be incorporated into antifouling compositions to protect materials from fouling organisms. When combined with other biocides such as tolylfluanide or dichlofluanide, it enhances the protective effect against marine biofouling . The synergistic effects of these combinations have been documented to improve the longevity and effectiveness of antifouling coatings.

Efficacy Against Specific Pests

In field trials, this compound demonstrated significant efficacy against various agricultural pests such as aphids and spider mites. For example, one study reported a reduction in pest populations by over 90% within two weeks of application .

Synergistic Effects with Other Compounds

A study exploring the combination of this compound with other biocides found that formulations containing this compound exhibited enhanced activity compared to single-agent treatments. This indicates potential for developing more effective pest management strategies that minimize environmental impact while maximizing efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H8BrClF3N2 |

| Melting Point | 126 - 130 °C |

| Biological Activity | Insecticide, Acaricide |

| Application | Antifouling, Pest Control |

| Study | Findings |

|---|---|

| Field Trial on Aphids | >90% population reduction |

| Synergistic Formulation Study | Enhanced efficacy with combined biocides |

属性

IUPAC Name |

4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClF3N2/c1-20-11(7-2-4-8(15)5-3-7)9(6-19)10(14)12(20)13(16,17)18/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCIGSYOLDBUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153617 | |

| Record name | 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122453-72-9 | |

| Record name | 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122453729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。